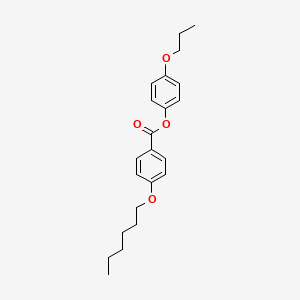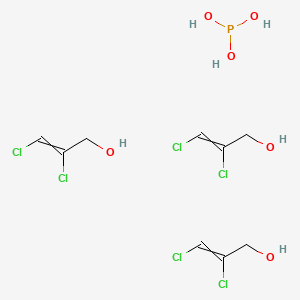
2,3-Dichloroprop-2-en-1-ol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloroprop-2-en-1-ol;phosphorous acid is a chemical compound that combines the properties of both 2,3-dichloroprop-2-en-1-ol and phosphorous acid. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloroprop-2-en-1-ol typically involves the chlorination of allyl alcohol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reaction is typically conducted at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 2,3-dichloroprop-2-en-1-ol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The process involves the continuous addition of allyl alcohol and the chlorinating agent, with the reaction mixture being continuously stirred and maintained at the desired temperature.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloroprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,3-dichloroprop-2-enal or 2,3-dichloroprop-2-enoic acid.
Reduction: Formation of 2-chloroprop-2-en-1-ol or prop-2-en-1-ol.
Substitution: Formation of compounds like 2,3-dihydroxyprop-2-en-1-ol or 2,3-diaminoprop-2-en-1-ol.
Applications De Recherche Scientifique
2,3-Dichloroprop-2-en-1-ol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-dichloroprop-2-en-1-ol;phosphorous acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved in its mechanism of action include the disruption of normal cellular processes and the induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloroprop-2-en-1-ol: Shares similar chemical properties but lacks the phosphorous acid component.
Phosphorous Acid: Known for its reducing properties and use in various chemical reactions.
Uniqueness
2,3-Dichloroprop-2-en-1-ol;phosphorous acid is unique due to its combined properties of both 2,3-dichloroprop-2-en-1-ol and phosphorous acid
Propriétés
Numéro CAS |
51494-21-4 |
|---|---|
Formule moléculaire |
C9H15Cl6O6P |
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
2,3-dichloroprop-2-en-1-ol;phosphorous acid |
InChI |
InChI=1S/3C3H4Cl2O.H3O3P/c3*4-1-3(5)2-6;1-4(2)3/h3*1,6H,2H2;1-3H |
Clé InChI |
LPWWIIMUOLAHGE-UHFFFAOYSA-N |
SMILES canonique |
C(C(=CCl)Cl)O.C(C(=CCl)Cl)O.C(C(=CCl)Cl)O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


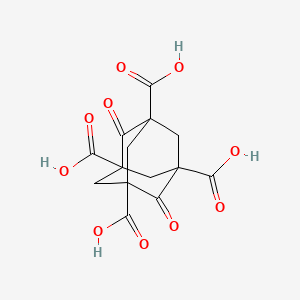
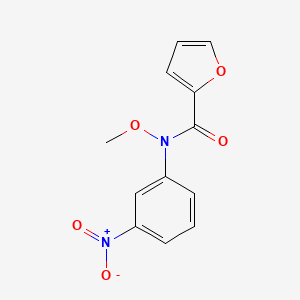
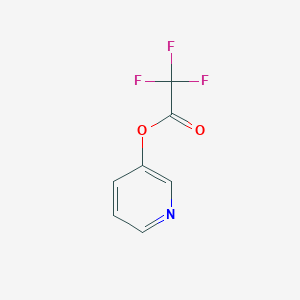
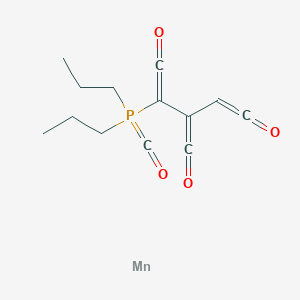
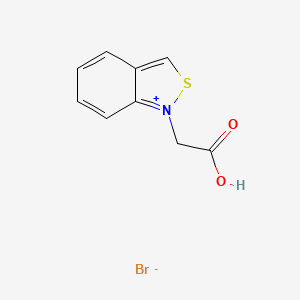
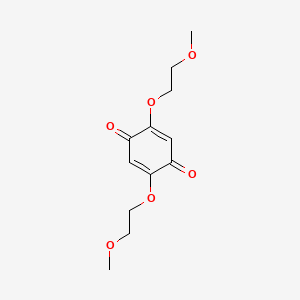
![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)


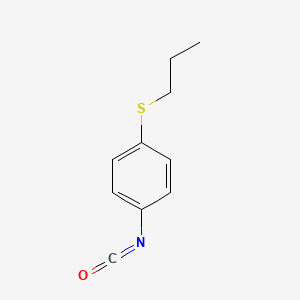
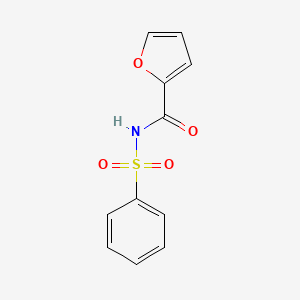
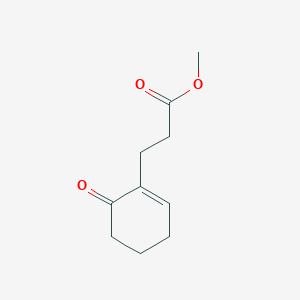
![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
